A Comprehensive Technical Guide to 2-(Dimethylamino)phenylboronic Acid Hydrochloride: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
A Comprehensive Technical Guide to 2-(Dimethylamino)phenylboronic Acid Hydrochloride: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
This guide provides an in-depth exploration of 2-(Dimethylamino)phenylboronic Acid Hydrochloride, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer field-proven insights into its synthesis, unique chemical properties, and strategic application, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes.
Core Molecular Attributes and Physicochemical Properties
2-(Dimethylamino)phenylboronic Acid Hydrochloride is the salt form of an ortho-substituted aminophenylboronic acid. The hydrochloride form enhances stability and simplifies handling compared to the free base. Its structure is notable for the ortho-dimethylamino group, which plays a crucial role in modulating the reactivity of the boronic acid moiety through intramolecular coordination.
Molecular Identity and Weight
| Attribute | Value | Source/Method |
| Chemical Name | 2-(Dimethylamino)phenylboronic Acid Hydrochloride | IUPAC Nomenclature |
| Synonyms | 2-Borono-N,N-dimethylaniline hydrochloride | Common Name |
| CAS Number | 178799-31-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₃BClNO₂ | Elemental Composition |
| Molecular Weight | 201.46 g/mol | Calculated |
| Structure | ![]() | - |
Note: The molecular weight is calculated based on the free base (C₈H₁₂BNO₂, MW: 165.00 g/mol ) and hydrochloric acid (HCl, MW: 36.46 g/mol ).
Physicochemical Data
Key properties are summarized below. The ortho-dimethylamino group forms a dative bond with the boron atom, creating a five-membered ring structure known as a boronate. This intramolecular coordination significantly influences the compound's stability and reactivity.
| Property | Value / Observation | Rationale & Implication |
| Appearance | White to off-white solid | Typical for boronic acid salts |
| Solubility | Soluble in water, methanol. Sparingly soluble in polar aprotic solvents like THF, Dioxane. | The hydrochloride salt form increases polarity and aqueous solubility. Solubility in organic solvents is critical for reaction setup. |
| pKa | ~8.5 (estimated for parent phenylboronic acid)[1] | The amino group's proximity can influence the Lewis acidity of the boron center. The pKa is crucial for selecting the appropriate base in coupling reactions. |
| Stability | More stable to protodeboronation and oxidation than many other arylboronic acids. | The intramolecular N→B coordination protects the vacant p-orbital of the boron, reducing susceptibility to degradation pathways common for boronic acids.[2] |
Synthesis and Purification Protocol
The synthesis of 2-(dimethylamino)phenylboronic acid typically proceeds via a Grignard or organolithium pathway from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent hydrolysis. The hydrochloride salt is then formed by treatment with HCl.
Synthetic Workflow
The following diagram outlines a standard, reliable laboratory-scale synthesis.
Caption: Synthetic pathway for 2-(Dimethylamino)phenylboronic Acid Hydrochloride.
Detailed Experimental Protocol
Expertise & Causality: This protocol utilizes n-butyllithium for metal-halogen exchange, which is often faster and cleaner than Grignard formation for this substrate. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the attack of the organolithium on the solvent. Triisopropyl borate is used as the boron source; its bulky isopropoxy groups minimize the formation of over-arylated borate species.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-N,N-dimethylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes. The causality here is to maintain a low concentration of the highly reactive n-BuLi to ensure selective metal-halogen exchange over other potential side reactions. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature remains below -65 °C. The electrophilic boron atom is rapidly quenched by the nucleophilic aryllithium. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
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Hydrolysis & Isolation (Free Base): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2 M aqueous HCl until the pH is ~6-7. This step hydrolyzes the boronic ester to the desired boronic acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the product under high vacuum to yield 2-(dimethylamino)phenylboronic acid hydrochloride as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is in the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in academic and industrial chemistry.[3][4]
Mechanistic Advantage and Rationale for Use
Why choose this specific boronic acid? The ortho-dimethylamino group is not merely a spectator. It acts as a hemilabile directing group. During the catalytic cycle, the nitrogen can coordinate to the palladium center, stabilizing key intermediates and accelerating the rate-determining transmetalation step. This often leads to higher yields and allows for successful couplings with more challenging substrates, such as sterically hindered aryl chlorides, under milder conditions.[5]
The catalytic cycle is illustrated below, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling
Trustworthiness: This protocol includes components that ensure a self-validating system. The use of a pre-catalyst simplifies initiation, and the solvent system is chosen for optimal solubility of both organic and inorganic components.
Reaction: Coupling of 2-(Dimethylamino)phenylboronic Acid HCl with 4-Bromoanisole.
| Component | Molar Eq. | Role / Causality |
| 4-Bromoanisole | 1.0 | Aryl halide electrophile |
| 2-(Dimethylamino)phenylboronic Acid HCl | 1.2 | Aryl boronic acid nucleophile. A slight excess ensures complete consumption of the electrophile. |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium(0) catalyst source. Provides the active catalytic species. |
| K₂CO₃ (Potassium Carbonate) | 3.0 | Base. Activates the boronic acid to a more nucleophilic boronate species and neutralizes the HCl salt. A strong base is required for efficient transmetalation. |
| Solvent System | Dioxane:Water (4:1) | Dioxane solubilizes the organic components. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. |
Step-by-Step Methodology:
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Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 4-bromoanisole (1.0 eq), 2-(dimethylamino)phenylboronic acid hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add the dioxane/water solvent mixture (to achieve ~0.1 M concentration with respect to the aryl halide).
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Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid, so its removal is critical for high yields.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Characterization and Quality Control
Verifying the identity and purity of both the starting material and the final product is paramount.
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¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. For 2-(dimethylamino)phenylboronic acid, one would expect to see characteristic signals for the aromatic protons (typically in the 7-8 ppm region) and a sharp singlet for the N(CH₃)₂ protons around 2.7-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent.[7]
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¹¹B NMR Spectroscopy: This technique is highly specific for boron-containing compounds and can confirm the trigonal planar (boronic acid) or tetrahedral (boronate) nature of the boron center.[2][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
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Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.
Conclusion
2-(Dimethylamino)phenylboronic acid hydrochloride is more than a simple building block; it is a strategic tool for synthetic chemists. Its enhanced stability and the advantageous role of the ortho-amino group as an intramolecular ligand provide tangible benefits in complex syntheses, particularly in the context of drug discovery and materials science. Understanding the causality behind its synthesis and application, as detailed in this guide, empowers researchers to employ this reagent with greater confidence and success, leading to more efficient and robust synthetic outcomes.
References
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Wikipedia contributors. (2024). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, Y., et al. (2018). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. Retrieved from [Link]
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Ellis, G. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... Retrieved from [Link]
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MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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ACS Publications. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Retrieved from [Link]
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ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
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